2-(3-Nitrobenzamido)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[(3-nitrobenzoyl)amino]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O4S/c13-10(16)9-4-5-20-12(9)14-11(17)7-2-1-3-8(6-7)15(18)19/h1-6H,(H2,13,16)(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYAHGVMJMQPST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C(C=CS2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrobenzamido)thiophene-3-carboxamide typically involves the following steps:
Nitration of Benzamide: The starting material, benzamide, undergoes nitration to form 3-nitrobenzamide. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration.
Formation of Thiophene Derivative: The 3-nitrobenzamide is then reacted with thiophene-3-carboxylic acid chloride in the presence of a base such as triethylamine. This step involves the formation of an amide bond between the benzamide and thiophene moieties.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
While specific industrial production methods for 2-(3-Nitrobenzamido)thiophene-3-carboxamide are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as continuous chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bonds in the compound are susceptible to hydrolysis under acidic or basic conditions:
Acidic Hydrolysis
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Reaction : Cleavage of the 3-nitrobenzamido group yields 3-nitrobenzoic acid and 2-aminothiophene-3-carboxamide.
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Conditions : Concentrated HCl or H₂SO₄, reflux (110–120°C, 6–12 hours) .
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Mechanism : Protonation of the amide carbonyl facilitates nucleophilic attack by water.
Basic Hydrolysis
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Reaction : Hydrolysis of the carboxamide group produces 2-(3-nitrobenzamido)thiophene-3-carboxylic acid.
*Yields estimated from analogous transformations in tetrahydrobenzothiophene derivatives .
Reduction of the Nitro Group
The 3-nitro substituent on the benzamido group can undergo reduction to form an amine:
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Reaction : Catalytic hydrogenation converts the nitro group to an amine, yielding 2-(3-aminobenzamido)thiophene-3-carboxamide.
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Conditions : H₂ (1–3 atm), Pd/C or Raney Ni, ethanol, 25–50°C .
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Applications : The resulting amine serves as a precursor for diazotization or coupling reactions .
Cyclization Reactions
The compound participates in cyclization to form fused heterocycles:
Thieno[2,3-d]pyrimidine Formation
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Reaction : Reaction with formaldehyde (HCHO) and primary amines under Mannich conditions generates thieno[2,3-d]pyrimidine derivatives .
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Mechanism : Condensation followed by intramolecular cyclization (activation energy: ~27.9 kJ/mol for key steps) .
Example :
| Cyclization Partner | Conditions | Product |
|---|---|---|
| Formaldehyde + MeNH₂ | EtOH, 25°C, 12h | 7-Methylthieno[2,3-d]pyrimidine |
Nucleophilic Substitution
The electron-deficient thiophene ring (due to the nitro and carboxamide groups) may undergo nucleophilic substitution:
Thiophene Ring Functionalization
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Reaction : Substitution at the 5-position of the thiophene ring with nucleophiles (e.g., alkoxides, amines).
Electrophilic Aromatic Substitution
Despite the deactivating nitro group, directed substitution can occur on the benzamido moiety:
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Reaction : Nitration or sulfonation at the meta position relative to the nitro group.
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Conditions : HNO₃/H₂SO₄ (nitration) or SO₃/H₂SO₄ (sulfonation) .
Condensation Reactions
The carboxamide group can participate in condensations:
Schiff Base Formation
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Reaction : After nitro reduction to an amine, condensation with aldehydes forms Schiff bases.
Key Research Findings
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Antibacterial Potential : Analogous tetrahydrobenzothiophene carboxamides show MIC values as low as 0.54 μM against Salmonella .
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Anticancer Activity : Thiophene carboxamide derivatives inhibit cancer cell proliferation (e.g., Hep3B IC₅₀ = 5.46 μM) .
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Synthetic Utility : Cyclization reactions exhibit low activation barriers (~27.9 kJ/mol), enabling efficient heterocycle synthesis .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including 2-(3-Nitrobenzamido)thiophene-3-carboxamide. These compounds are considered biomimetics of the anticancer drug Combretastatin A-4 (CA-4), which is known for its ability to disrupt cancer cell proliferation.
Data Table: Anticancer Activity of Thiophene Carboxamide Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2b | Hep3B | 5.46 | Tubulin binding |
| 2e | Hep3B | 12.58 | Tubulin binding |
Analgesic Effects
Another important application of 2-(3-Nitrobenzamido)thiophene-3-carboxamide is its analgesic properties, particularly as a selective agonist for the CB2 receptor. This receptor is implicated in pain modulation and anti-inflammatory responses.
Research Findings
A study reported that certain derivatives exhibited selectivity for the CB2 receptor over CB1, leading to effective analgesia in models of neuropathic and inflammatory pain . The efficacy was confirmed through behavioral assays and radioligand binding studies.
Data Table: Analgesic Activity of Thiophene Derivatives
| Compound | Receptor Selectivity | Pain Model | Efficacy |
|---|---|---|---|
| 2-(3-Nitrobenzamido)thiophene-3-carboxamide | CB2 > CB1 | Neuropathic Pain | Significant analgesia |
Antimicrobial Properties
The antimicrobial potential of thiophene derivatives has also been explored, with promising results against various pathogens. The nitro group in 2-(3-Nitrobenzamido)thiophene-3-carboxamide enhances its reactivity and biological activity.
Case Study: Antimicrobial Activity
In a comprehensive study, this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its utility as a lead compound for antibiotic development .
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Mechanism of Action
The mechanism of action of 2-(3-Nitrobenzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiophene ring may also play a role in binding to specific proteins or enzymes, modulating their activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Thiophene-3-carboxamide Derivatives
Key Observations :
- Electron-Withdrawing vs. In contrast, dimethylamino (-N(CH₃)₂) in ’s compounds donates electrons, increasing solubility but reducing electrophilic reactivity .
- Ring Saturation : Tetrahydrobenzo[b]thiophene derivatives (e.g., compound 3 in ) exhibit higher rigidity and melting points (213–216°C) compared to unsaturated thiophenes (176–178°C), likely due to improved crystallinity .
Key Observations :
- The low yield (14%) of 2-(3-nitrobenzamido)thiophene-3-carboxamide compared to compound 2 (67%) in suggests steric or electronic challenges in introducing the nitrobenzamido group .
- Use of specialized catalysts (e.g., Amberlyst 15 in ) or optimized purification methods (e.g., HPLC in ) improves yields in structurally complex derivatives .
Key Observations :
- The nitro group’s role in antimicrobial activity is well-documented; however, its absence in cyanoacetamido derivatives () shifts activity toward antioxidant effects .
- Substituents like ethyl (in 20b, ) or tetrahydrobenzo rings () modulate bioavailability and target specificity .
Physicochemical Properties
- Melting Points : Unsaturated thiophenes (e.g., 176–178°C in ) generally exhibit lower melting points than saturated analogs (213–216°C in ) due to reduced molecular rigidity .
- Spectroscopy: The nitro group in 2-(3-nitrobenzamido)thiophene-3-carboxamide generates distinct IR peaks at 1530 and 1347 cm⁻¹, absent in non-nitro derivatives .
Biological Activity
The compound 2-(3-Nitrobenzamido)thiophene-3-carboxamide is a member of the thiophene carboxamide family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, summarizing key findings from various studies, including synthesis methods, biological evaluations, and structure-activity relationships (SAR).
Chemical Structure and Synthesis
The chemical structure of 2-(3-Nitrobenzamido)thiophene-3-carboxamide includes a thiophene ring substituted with a nitro group and an amide functional group. This structural configuration is essential for its biological activity.
- Synthesis Methods : Various synthetic approaches have been employed to create thiophene derivatives, including microwave-assisted synthesis and high-throughput screening methods. These methods allow for rapid generation of compounds and evaluation of their biological potential .
Anticancer Activity
Numerous studies have highlighted the anticancer properties of thiophene carboxamide derivatives. For instance, compounds similar to 2-(3-Nitrobenzamido)thiophene-3-carboxamide have shown significant cytotoxic effects against various cancer cell lines:
- Cell Line Studies : In vitro assays demonstrated that derivatives exhibited IC50 values ranging from 5.46 µM to 12.58 µM against Hep3B liver cancer cells, indicating potent anti-proliferative effects . The mechanism involves disruption of microtubule dynamics, akin to the action of established chemotherapeutics like Combretastatin A-4 .
Antimicrobial Activity
Thiophene derivatives also exhibit notable antimicrobial properties:
- Antibacterial Studies : Research indicates that 2-(3-Nitrobenzamido)thiophene-3-carboxamide and related compounds possess activity against various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism often involves interference with bacterial cell wall synthesis or function .
- Case Studies : In one study, nitrothiophene carboxamides were evaluated against efflux-deficient strains of E. coli, revealing potent bactericidal activity in vitro .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the efficacy of thiophene derivatives:
- Key Modifications : Variations in substituents on the thiophene ring significantly influence biological activity. For example, the introduction of different aromatic groups or modifications at the nitrogen atom can enhance anticancer potency or broaden antimicrobial spectrum .
| Compound | Activity Type | IC50 Value (µM) | Target |
|---|---|---|---|
| 2b | Anticancer | 5.46 | Hep3B |
| 2e | Anticancer | 12.58 | Hep3B |
| 2j | Antibacterial | 0.94 | E. coli |
| 3g | Antibacterial | 1.81 | H3N2 virus |
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between these compounds and their biological targets:
Q & A
Basic: What are the critical steps and considerations for synthesizing 2-(3-Nitrobenzamido)thiophene-3-carboxamide?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Thiophene Core Formation : Utilize the Gewald reaction or Paal-Knorr synthesis to construct the thiophene ring. For example, condensation of cyanoacetate derivatives with ketones in the presence of sulfur .
Nitrobenzamido Group Introduction : React the thiophene intermediate with 3-nitrobenzoyl chloride under anhydrous conditions. Use catalysts like triethylamine (TEA) in solvents such as dimethylformamide (DMF) .
Carboxamide Functionalization : Couple the intermediate with an appropriate amine via carbodiimide-mediated reactions (e.g., EDC/HOBt) .
Key Considerations :
- Optimize reaction temperature (often 0–80°C) and solvent polarity to avoid side reactions.
- Monitor progress via TLC or HPLC, and purify intermediates via column chromatography .
Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions (e.g., nitrobenzamido at C2, carboxamide at C3). Aromatic protons typically appear at δ 7.5–8.5 ppm, while thiophene protons resonate at δ 6.5–7.2 ppm .
- Infrared Spectroscopy (IR) : Identify key functional groups: amide C=O (~1650–1700 cm), nitro groups (~1520 cm), and thiophene C-S (~700 cm) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]) and fragmentation patterns .
- HPLC/Purity Analysis : Use C18 columns with acetonitrile/water gradients to ensure >95% purity .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate its bioactivity?
Methodological Answer:
Core Modifications :
- Thiophene Substituents : Compare bioactivity of nitrobenzamido derivatives at C2 vs. C3 (e.g., methyl vs. phenyl groups at C5) .
- Carboxamide Variations : Test alkyl vs. aryl amides (e.g., ethyl vs. benzyl) to assess hydrogen-bonding impacts .
Functional Group Replacement :
- Replace the nitro group with other electron-withdrawing groups (e.g., CF) to study electronic effects on target binding .
Assay Selection :
- Use orthogonal assays (e.g., enzyme inhibition + cell viability) to validate target specificity. For antimicrobial studies, employ MIC assays against M. tuberculosis or Gram-negative bacteria .
Data Interpretation :
- Correlate IC values with LogP to assess lipophilicity-activity relationships .
Advanced: How can contradictory biological activity data across studies be resolved?
Methodological Answer:
Meta-Analysis : Compile data from multiple sources (e.g., IC, MIC) and normalize using standardized protocols (e.g., ATP-based vs. resazurin assays for cytotoxicity) .
Orthogonal Validation :
- For antimicrobial claims, confirm results via time-kill assays or genetic knockdown of proposed targets (e.g., Pks13 in M. tuberculosis) .
Structural Confirmation : Re-analyze compound purity via X-ray crystallography (as in ) to rule out batch-dependent impurities.
Computational Docking : Use molecular dynamics simulations to identify binding pose variations due to crystallographic packing effects .
Advanced: What computational methods predict interactions with biological targets?
Methodological Answer:
Molecular Docking :
- Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., JNK1 or M. tuberculosis Pks13). Prioritize binding poses with hydrogen bonds to the carboxamide and nitro groups .
Density Functional Theory (DFT) :
- Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions. For example, the nitro group’s electron-deficient nature may favor interactions with arginine residues .
Pharmacophore Modeling :
- Define features (e.g., hydrogen bond acceptors near the nitro group) to screen virtual libraries for analogs .
ADMET Prediction :
- Use SwissADME to estimate bioavailability, BBB permeability, and CYP450 interactions .
Basic: What are the stability and storage requirements for this compound?
Methodological Answer:
- Stability : Perform accelerated degradation studies under varied pH (1–13), temperature (4–60°C), and light exposure. Monitor via HPLC for decomposition products (e.g., nitro group reduction to amine) .
- Storage : Store at –20°C in amber vials under inert atmosphere (N) to prevent hydrolysis of the amide bond .
Advanced: How can crystallographic data inform formulation strategies?
Methodological Answer:
- Polymorph Screening : Use X-ray diffraction (as in ) to identify stable crystalline forms. Hydrate/solvate formation impacts solubility (e.g., ethanol solvates for enhanced dissolution) .
- Co-Crystallization : Co-formulate with excipients (e.g., cyclodextrins) to improve bioavailability. Analyze intermolecular interactions (N–H⋯O hydrogen bonds) via Hirshfeld surfaces .
Advanced: What strategies optimize yield in multi-step synthesis?
Methodological Answer:
Reaction Optimization :
- Use DoE (Design of Experiments) to vary temperature, solvent (e.g., DMF vs. THF), and catalyst loading. For nitrobenzamido coupling, higher yields are achieved at 50°C in DMF .
Catalyst Selection :
- Compare EDC/HOBt vs. DCC/DMAP for carboxamide formation. EDC minimizes racemization in chiral intermediates .
Workup Efficiency :
- Employ liquid-liquid extraction (e.g., ethyl acetate/water) to remove unreacted nitrobenzoyl chloride. Use silica gel chromatography with gradient elution (hexane → ethyl acetate) for purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
